molecular formula C17H19N3O4 B505658 2-amino-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one CAS No. 364380-99-4

2-amino-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No. B505658
CAS RN: 364380-99-4
M. Wt: 329.35g/mol
InChI Key: ZLYAMGJUYQSAMU-UHFFFAOYSA-N
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Description

2-Amino-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one, also known as 2AQ, is an organic compound first synthesized in 2006. It is a member of the quinazolinone family, a group of compounds known for their potential as therapeutic agents. 2AQ has been the subject of numerous studies due to its potential applications in drug discovery and development.

Scientific Research Applications

Antioxidant Capacity and Mechanisms

ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways : This study elucidates the reaction pathways underlying the ABTS/potassium persulfate decolorization assay, a prevalent method for assessing antioxidant capacity. The research identifies specific reactions, such as coupling and oxidative degradation, that contribute to the antioxidant capacity of certain phenolic antioxidants, highlighting the need for further clarification on the extent and specificity of these reactions (Ilyasov et al., 2020).

Interaction with Metal Ions and DNA

Interaction of the Antitumor Antibiotic Streptonigrin with Metal Ions and DNA : Streptonigrin, a 7-aminoquinoline-5,8-dione derivative, exhibits high activity against various human cancers. This review discusses how streptonigrin's antitumor action is mediated through DNA strand scission, facilitated by metal ions that enhance drug-DNA interaction. The review also covers recent advancements in understanding the mechanistic aspects of streptonigrin-mediated DNA cleavage, offering insights for the design of analogues with improved therapeutic properties (Harding & Long, 1997).

Enzymatic Degradation of Organic Pollutants

Applications of Redox Mediators in the Treatment of Organic Pollutants by Using Oxidoreductive Enzymes : This review focuses on the enzymatic approach for remediating various organic pollutants present in industrial wastewater. It highlights how redox mediators enhance the efficiency of enzymes like laccases and peroxidases in degrading recalcitrant compounds. The review suggests that enzyme-redox mediator systems will play a significant role in the future treatment of aromatic compounds in industrial effluents (Husain & Husain, 2007).

properties

IUPAC Name

2-amino-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-22-14-6-10(7-15(23-2)16(14)24-3)9-4-12-11(13(21)5-9)8-19-17(18)20-12/h6-9H,4-5H2,1-3H3,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYAMGJUYQSAMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC3=NC(=NC=C3C(=O)C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

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